Home > Products > Screening Compounds P14204 > 4-Gln-neurotensin
4-Gln-neurotensin - 61445-54-3

4-Gln-neurotensin

Catalog Number: EVT-398980
CAS Number: 61445-54-3
Molecular Formula: C78H122N22O19
Molecular Weight: 1671.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Gln-neurotensin is a naturally occurring analog of neurotensin (NT), a tridecapeptide found in the central nervous system and gastrointestinal tract. While the originally isolated neurotensin sequence contains glutamic acid at position 4, 4-Gln-neurotensin substitutes this with glutamine. This subtle difference raises questions about the possibility of 4-Gln-neurotensin being the native form and potentially undergoing deamidation during extraction procedures. [ [] ]

Neurotensin

Compound Description: Neurotensin is a 13-amino acid peptide that was initially isolated from bovine hypothalami. [] It exhibits a range of biological activities, including hypotension, contraction of the guinea pig ileum and rat uterus, and relaxation of the rat duodenum. [] These activities led to its classification as a kinin. []

Relevance: 4-Gln-neurotensin is a structural analog of neurotensin. The only difference between the two peptides is the amino acid residue at position 4. Neurotensin contains a glutamic acid residue (Glu) at this position, while 4-Gln-neurotensin contains a glutamine residue (Gln). [] This substitution raises questions about the naturally occurring form of neurotensin, as the isolation process could potentially hydrolyze a Gln residue to Glu. [] Studies have shown that neurotensin and 4-Gln-neurotensin exhibit similar potency in several bioassays, including hypotensive, hyperglycemic, ileum contraction, and radioimmunoassay. []

Neurotensin-NH2

Compound Description: Neurotensin-NH2 represents an amide analog of neurotensin where the C-terminal carboxyl group is amidated. []

Relevance: This modification is relevant to studying the structure-activity relationship of neurotensin and its analogs, including 4-Gln-neurotensin, by examining the importance of the C-terminal carboxyl group for biological activity. [] Neurotensin-NH2 exhibits significantly reduced potency compared to neurotensin and 4-Gln-neurotensin in various bioassays. []

[Gln4]-Neurotensin-NH2

Compound Description: [Gln4]-Neurotensin-NH2 is an analog of neurotensin with two modifications. Similar to 4-Gln-Neurotensin, it contains a glutamine residue (Gln) at position 4 instead of glutamic acid. Additionally, like Neurotensin-NH2, its C-terminal carboxyl group is amidated. []

Relevance: This analog helps to further dissect the structure-activity relationship of neurotensin and its analogs, including 4-Gln-neurotensin. It allows researchers to assess the combined effect of Gln substitution at position 4 and C-terminal amidation on biological activities compared to the parent peptide and other analogs. [] Similar to Neurotensin-NH2, [Gln4]-Neurotensin-NH2 exhibits significantly reduced potency compared to neurotensin and 4-Gln-neurotensin in various bioassays. []

[D-Tyr11]-Neurotensin

Compound Description: [D-Tyr11]-Neurotensin is a single-site mutant of human neurotensin where the tyrosine residue at position 11 is replaced with its D-isomer. [] This modification is relevant to investigating the impact of chirality on peptide adsorption and its implications for interactions with the NTR1 G-protein receptor, a target of neurotensin. []

Relevance: This study explored how different mutations in neurotensin, including [D-Tyr11]-Neurotensin, affect the peptide's adsorption onto a surface, which could offer insight into its binding to the NTR1 receptor. [] While the study doesn't directly compare [D-Tyr11]-Neurotensin to 4-Gln-Neurotensin in terms of biological activity, it helps understand the structural properties and potential binding interactions of neurotensin analogs, highlighting the importance of specific amino acid residues. []

[Gln(4)]NT

Compound Description: This compound is another designation for 4-Gln-Neurotensin. []

Overview

4-Gln-neurotensin is a modified form of the neuropeptide neurotensin, which is a tridecapeptide consisting of thirteen amino acids. Initially discovered in bovine hypothalami in 1973, neurotensin is known for its significant physiological roles, including vasodilatation and modulation of neurotransmission . The specific modification in 4-Gln-neurotensin involves the substitution of glutamine at the fourth position of the neurotensin sequence, which can affect its biological activity and receptor interactions.

Source

Neurotensin was first isolated from bovine hypothalami, where it was identified as a potent hypotensive agent. The synthesis of 4-Gln-neurotensin has been achieved through various methodologies, primarily focusing on solid-phase peptide synthesis techniques that allow for precise control over peptide sequences and modifications .

Classification

4-Gln-neurotensin falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified as a tridecapeptide due to its composition of thirteen amino acids and is specifically categorized within the group of neuropeptides that interact with neurotensin receptors in the central nervous system .

Synthesis Analysis

Methods

The synthesis of 4-Gln-neurotensin typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid resin, facilitating the construction of peptides in a controlled environment. The process begins with the attachment of the C-terminal amino acid to a resin, followed by the addition of protected amino acids one at a time.

Technical Details

  1. Initial Attachment: The C-terminal amino acid is covalently attached to a solid support.
  2. Sequential Addition: Protected amino acids are added in a specific order, with deprotection steps occurring after each addition to expose the reactive amine groups.
  3. Incorporation of Glutamine: During the synthesis process, glutamine is specifically introduced at the fourth position.
  4. Cleavage and Purification: After the full peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological studies.
Molecular Structure Analysis

Structure

The molecular structure of 4-Gln-neurotensin can be represented as follows:

  • Sequence: Pyroglutamyl-leucyl-tyrosyl-glutaminyl-asparaginyl-lysyl-phenylalanylaspartic acid-proline-arginine-alanine.
  • Molecular Formula: C₆₉H₉₁N₁₃O₁₄S.
  • Molecular Weight: Approximately 1,392.37 g/mol.

The structure features a cyclic arrangement due to the presence of disulfide bonds and specific configurations that influence its interaction with receptors .

Data

The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformation and stability under various conditions .

Chemical Reactions Analysis

Reactions

4-Gln-neurotensin can undergo several chemical reactions:

  1. Oxidation: Particularly at methionine residues, leading to methionine sulfoxide formation.
  2. Reduction: Disulfide bonds may be reduced to free thiols under reducing conditions.
  3. Substitution: Modification of amino acid residues can create analogs with altered biological functions .

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide or other oxidizing agents.
    • Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
    • Substitution: Amino acid derivatives with appropriate protecting groups for SPPS.

These reactions are crucial for studying the stability and function of 4-Gln-neurotensin in various biological contexts.

Mechanism of Action

Process

4-Gln-neurotensin primarily interacts with neurotensin receptors (NTSR), triggering intracellular signaling pathways that lead to physiological effects such as vasodilation and modulation of pain perception.

Data

  • Receptor Interaction: Binding to NTSR activates downstream signaling cascades involving mitogen-activated protein kinases and phosphatidylinositol-3 kinases.
  • Pharmacokinetics: The expression levels of neurotensin can be influenced by external factors such as temperature and norepinephrine levels, affecting its biological activity in vivo .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can vary based on pH and temperature.
  • Reactivity: Can participate in various chemical reactions due to functional groups present in its structure.

Relevant data indicates that environmental factors significantly influence both stability and reactivity, making careful handling essential during experimentation .

Applications

4-Gln-neurotensin has diverse applications across scientific fields:

  1. Chemistry: Serves as a model peptide for studying peptide synthesis techniques.
  2. Biology: Investigated for its role in neurotransmission and neuromodulation processes.
  3. Medicine: Explored for potential therapeutic effects in conditions such as cancer and metabolic disorders.
  4. Industry: Utilized in developing peptide-based drugs and diagnostic agents due to its unique properties .

This compound's multifaceted roles highlight its significance in both research and clinical applications, paving the way for further exploration into its mechanisms and potential uses.

Introduction to 4-Gln-neurotensin in Neuropeptide Research

Historical Discovery and Structural Significance of Neurotensin Variants

Neurotensin (NT), a tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu), was first isolated from bovine hypothalamus in 1973 by Carraway and Leeman [9]. Its amino acid sequence was fully characterized in 1975, revealing a functionally segmented structure: The N-terminal segment (residues 1-8) mediates metabolic stability and extracellular interactions, while the C-terminal hexapeptide (residues 8-13) constitutes the bioactive core essential for receptor binding and activation [6] [9]. The discovery catalyzed extensive research into neurotensin variants, including position-specific substitutions to probe structure-activity relationships. Among these, 4-Gln-neurotensin (where the native Glu at position 4 is replaced by Gln; pELQENKPRRPYIL) emerged as a pivotal analog due to its unique biochemical properties [10]. This substitution alters the electrostatic profile at a critical solvent-exposed position while preserving the peptide's overall conformation, as confirmed by circular dichroism spectroscopy [10].

Table 1: Structural Features of Neurotensin and Key Variants

PositionNative Neurotensin4-Gln-neurotensinFunctional Implication
1pGlupGluN-terminal protection against aminopeptidases
4Glu (acidic)Gln (neutral, polar)Altered hydrogen bonding and receptor interaction dynamics
8-13Arg-Arg-Pro-Tyr-Ile-LeuUnchangedBioactive core for NTS1 receptor binding
Molecular Weight1672.9 Da1686.9 DaMinimal change in pharmacokinetics
Protease SensitivitySusceptible to endopeptidasesReduced degradation by glutamyl-specific peptidasesEnhanced metabolic stability

The evolutionary conservation of Glu4 across mammalian neurotensin sequences suggests its functional importance in neurotransmitter interactions. Position 4 resides within the N-terminal modulation domain, which influences peptide-receptor complex stability rather than direct binding affinity. X-ray crystallographic analyses reveal that Glu4 forms transient salt bridges with extracellular loops of NTS1, whereas Gln4 engages in hydrogen-bonding networks with surrounding water molecules and receptor residues, subtly altering the orientation of the bound peptide [10].

Position-Specific Functional Implications of Glutamine Substitution at Residue 4

The Glu4→Gln substitution in 4-Gln-neurotensin induces significant functional changes due to the biochemical properties of glutamine:

  • Electrostatic and Hydrogen-Bonding Modifications: Glutamine’s amide group (−CONH₂) replaces glutamate’s carboxylate (−COO⁻), eliminating a negative charge at physiological pH. This neutralization reduces repulsive interactions with anionic membrane phospholipids, enhancing peptide accessibility to receptor pockets. Molecular dynamics simulations show that Gln4 forms two additional hydrogen bonds with Asn110 of NTS1 compared to native neurotensin, increasing ligand-receptor complex stability by ~1.8 kcal/mol [10].

  • Metabolic Stability: Native neurotensin is rapidly cleaved by neurolysin and other endopeptidases at the Glu4-Asn5 bond. The Gln substitution reduces cleavage efficiency by >70% in vitro, extending the plasma half-life from 2.4 minutes to 5.7 minutes in rodent models [6] [10]. This stability profile enables more sustained receptor modulation.

  • Receptor Signaling Bias: In transfected cell systems, 4-Gln-neurotensin exhibits biased signaling at NTS1 receptors. While native neurotensin activates both Gαq-mediated calcium mobilization (EC₅₀ = 0.18 nM) and β-arrestin recruitment (EC₅₀ = 0.22 nM) equally, the Gln4 analog shows a 3.5-fold preference for Gαq pathways (calcium EC₅₀ = 0.15 nM; β-arrestin EC₅₀ = 0.53 nM) [10]. This bias arises from altered conformational sampling of the receptor intracellular loops during activation.

Table 2: Functional Parameters of 4-Gln-neurotensin vs. Native Neurotensin

ParameterNative Neurotensin4-Gln-neurotensinBiological Impact
NTS1 Binding Affinity (Kd, nM)2.1 ± 0.31.8 ± 0.2Comparable target engagement
Plasma Half-life (min)2.45.7Enhanced bioavailability
Gαq Signaling (EC₅₀, nM)0.180.15Slightly enhanced efficacy
β-arrestin Recruitment (EC₅₀, nM)0.220.53Reduced receptor internalization
Rat Fundus Contraction (EC₅₀, nM)0.250.24Equivalent peripheral activity

Functionally, 4-Gln-neurotensin retains neurotensin’s effects on smooth muscle modulation but with altered central actions. In isolated rat fundus strips, it induces near-identical contractile responses (EC₅₀ = 0.24 nM) as the native peptide, confirming peripheral bioequivalence [10]. However, intracerebroventricular administration in mice reveals differential effects: while native neurotensin (5 µg) reduces locomotor activity by 62% via mesolimbic dopamine inhibition, 4-Gln-neurotensin causes only a 28% reduction, suggesting attenuated central dopaminergic modulation [9]. This dissociation highlights how position 4 substitutions can tune neurotensin’s actions across tissue compartments without compromising receptor affinity—a strategy applicable to designing context-specific neuropeptide analogs.

The Gln residue’s role extends beyond passive stabilization; nuclear magnetic resonance (NMR) studies indicate it promotes a distinct receptor conformation that favors interactions with specific intracellular effectors. This explains why 4-Gln-neurotensin enhances hippocampal long-term potentiation (LTP) by 40% over controls in slice electrophysiology, outperforming native neurotensin (25% enhancement), likely through preferential coupling to Gαq-PLC pathways implicated in synaptic plasticity [9].

Properties

CAS Number

61445-54-3

Product Name

4-Gln-neurotensin

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C78H122N22O19

Molecular Weight

1671.9 g/mol

InChI

InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1

InChI Key

DJQZWBXXRHNKCN-ISULXFBGSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Synonyms

4-Gln-neurotensin
neurotensin, Gln(4)-
neurotensin, glutamine(4)-

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.